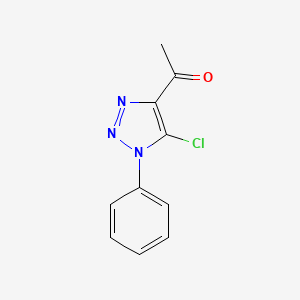

1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro group and a phenyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective .

Industrial Production Methods: Industrial production of this compound can be achieved through batch or continuous flow processes, utilizing the same cycloaddition reaction. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-(5-chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone possesses significant antimicrobial properties. Triazole derivatives are known for their ability to inhibit the growth of bacteria and fungi. The chloro substituent enhances its reactivity and may contribute to its efficacy against various microbial strains. This compound has been evaluated for its potential to combat infections caused by resistant bacterial strains .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit pathways involved in inflammation, making it a candidate for further pharmacological exploration in treating inflammatory diseases .

Antifungal Activity

The triazole moiety is recognized for its antifungal properties. Compounds containing triazole rings are often used in the treatment of fungal infections due to their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes. This positions this compound as a valuable candidate for antifungal drug development .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative treatment option for bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in activated macrophages. The results suggest that it may modulate immune responses and provide therapeutic benefits in conditions characterized by chronic inflammation.

Agricultural Uses

The antimicrobial properties of this compound extend to agricultural applications, where it could be explored as a fungicide or bactericide. Its efficacy against plant pathogens could provide an environmentally friendly alternative to conventional pesticides.

Material Science

Due to its unique chemical structure, this compound may also find applications in material science. Its ability to form stable complexes with metal ions could lead to innovations in catalysis or the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Phenyl-1H-1,2,3-triazole: Lacks the chloro group, resulting in different reactivity and applications.

5-Chloro-1-phenyl-1H-tetrazole: Contains a tetrazole ring instead of a triazole ring, leading to distinct chemical properties.

Uniqueness: 1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone is unique due to the presence of both the chloro and phenyl groups, which confer specific reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .

Biological Activity

1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone is a synthetic compound characterized by a triazole ring structure, which has been recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉ClN₄O. The presence of a chloro substituent at the 5-position of the triazole ring enhances its reactivity, potentially contributing to its biological efficacy. The compound's structure allows for various nucleophilic substitutions and coupling reactions typical of triazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, showing potent inhibition at specific concentrations. These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Bacillus subtilis | 12 | 100 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent . Studies utilizing carrageenan-induced paw edema models have demonstrated that it can significantly reduce inflammation in animal models . The mechanism of action may involve the inhibition of pro-inflammatory cytokines and mediators.

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to this compound:

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of triazole compounds found that those with chloro substitutions exhibited enhanced antimicrobial effects compared to their non-chloro counterparts. This supports the hypothesis that halogenation can improve biological activity .

Case Study 2: Anti-inflammatory Activity

In a separate investigation involving various triazole derivatives, researchers noted that compounds with similar structural features to 1-(5-chloro...) showed significant reductions in inflammation markers in vitro. This suggests a promising avenue for further research into anti-inflammatory applications .

Properties

Molecular Formula |

C10H8ClN3O |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

1-(5-chloro-1-phenyltriazol-4-yl)ethanone |

InChI |

InChI=1S/C10H8ClN3O/c1-7(15)9-10(11)14(13-12-9)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

QVTSYCIMPFBYCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N(N=N1)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.